molecular formula C21H18N2O5S B2516200 2,3-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921797-06-0

2,3-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2516200
CAS No.: 921797-06-0
M. Wt: 410.44
InChI Key: WUPFUVZQUCPDPL-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core linked to a benzofuran-thiazole moiety, designed for advanced chemical biology and drug discovery research. This compound is part of a class of N-(thiazol-2-yl)benzamide analogs that have emerged as valuable pharmacological tools in ion channel and kinase research . Structurally related compounds have been identified as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, and may serve to elucidate its physiological functions . Furthermore, molecules incorporating the 2-aminothiazole scaffold have demonstrated significant potential as allosteric inhibitors of protein kinases, such as CK2, a target of interest in oncology . Its defined molecular structure makes it suitable for structure-activity relationship (SAR) studies, mechanism of action investigations, and as a lead compound for the development of novel therapeutic agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2,3-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-25-15-8-4-6-12-10-17(28-18(12)15)14-11-29-21(22-14)23-20(24)13-7-5-9-16(26-2)19(13)27-3/h4-11H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPFUVZQUCPDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, which are then coupled to form the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the benzamide moiety may produce amines.

Scientific Research Applications

2,3-Dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its 7-methoxybenzofuran-thiazole-benzamide framework. Below is a comparison with structurally related analogues:

Compound Name Core Structure Key Substituents Molecular Weight Notable Features Reference
Target Compound Thiazole-linked benzamide 7-Methoxybenzofuran (4-position), 2,3-Dimethoxybenzamide (2-position) 545.63 Sulfamoyl group enhances polarity; benzofuran improves π-π stacking
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Thiazole-linked benzamide 4-Methylphenyl (4-position), Phenoxy (benzamide) 377.44 Phenoxy group increases lipophilicity; moderate antiproliferative activity (129% effect)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole-linked benzamide 5-Chloro (thiazole), 2,4-Difluorobenzamide 302.72 Halogen substituents enhance electronegativity; inhibits PFOR enzyme
N-(5-Benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide Thiazole-linked benzamide Benzyl (5-position), Triazole (benzamide) 406.46 Triazole enhances hydrogen bonding; antiproliferative activity in colon cancer
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide Thiazole-linked benzamide Methylthiazole, Triazole-sulfanyl 388.47 Sulfanyl-triazole improves metabolic stability; similarity score 0.500 to reference drugs

Key Observations :

  • Benzofuran vs.
  • Methoxy vs. Halogen Substituents : The 2,3-dimethoxy groups on the benzamide moiety increase electron-donating capacity, contrasting with electron-withdrawing halogens (e.g., Cl, F) in analogues like , which may alter binding kinetics.
  • Sulfamoyl vs. Triazole/Sulfanyl : The sulfamoyl group in the target compound introduces hydrogen-bonding and polar interactions absent in triazole/sulfanyl-containing derivatives .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The target compound’s sulfamoyl and methoxy groups likely participate in intermolecular hydrogen bonds, akin to the N–H⋯N and C–H⋯O interactions observed in .
  • Solubility : The sulfamoyl group enhances aqueous solubility compared to lipophilic analogues like , which may improve bioavailability.

Biological Activity

2,3-Dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure combines a benzamide core with a thiazole ring and methoxy groups, which may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound's IUPAC name is 2,3-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide, and it has the following structural formula:

C21H18N2O5S\text{C}_{21}\text{H}_{18}\text{N}_2\text{O}_5\text{S}

The biological activity of 2,3-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide likely involves its interaction with various molecular targets. The thiazole moiety is known for its ability to modulate enzyme activity and receptor interactions. The compound may act by inhibiting specific enzymes or receptors involved in disease pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes linked to cancer proliferation or inflammation.
  • Receptor Modulation : It could interact with receptors involved in neurotransmission or hormonal regulation.

Biological Activity

Research indicates that compounds similar to 2,3-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide exhibit various biological activities:

Anticancer Activity

Studies have shown that thiazole derivatives possess significant anticancer properties. For instance:

  • Cytotoxicity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines (e.g., Jurkat and HT29) with IC50 values comparable to standard drugs like doxorubicin .
CompoundCell LineIC50 (µM)Reference
2Jurkat< 10
13HT29< 20

Antimicrobial Activity

Thiazole-containing compounds have also been evaluated for their antimicrobial properties. Research indicates that certain derivatives show promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Thiazole Derivatives in Cancer Research : A study found that specific thiazole derivatives exhibited potent growth inhibition against cancer cell lines. The presence of electron-donating groups significantly enhanced their activity .
  • Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy of substituted phenylthiazol derivatives. Results indicated that certain modifications led to enhanced antibacterial effects compared to standard antibiotics .

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